2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide
Beschreibung
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a benzo[d][1,3]dioxol-5-yl group at position 2 and an N-isopropylacetamide moiety at position 3. The benzodioxole ring enhances metabolic stability by resisting oxidative degradation, while the isopropyl group likely improves lipophilicity, influencing membrane permeability and target binding .
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11(2)19-17(23)9-21-5-6-22-14(18(21)24)8-13(20-22)12-3-4-15-16(7-12)26-10-25-15/h3-8,11H,9-10H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAJCDYGTPEJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CN2C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide is a novel organic molecule with potential therapeutic applications. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrazolo[1,5-a]pyrazine core, suggesting diverse biological activities particularly in the context of cancer treatment and epigenetic modulation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 352.39 g/mol. The presence of multiple functional groups enhances its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 1189951-59-4 |
Preliminary studies indicate that compounds structurally similar to this one may act as inhibitors of histone demethylases, enzymes involved in epigenetic regulation. By inhibiting these enzymes, the compound could potentially alter gene expression profiles associated with various diseases, including cancer.
Biological Activity
Research findings suggest several promising biological activities:
- Anticancer Activity : Compounds with similar structures have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
- Histone Demethylase Inhibition : The compound's interaction with histone demethylases can lead to increased levels of histone methylation, resulting in altered transcriptional activity of oncogenes and tumor suppressor genes.
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that derivatives of this compound significantly reduced cell viability in cancer cells compared to normal cells, indicating a selective cytotoxic effect.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Benzo[d][1,3]dioxole Moiety : This group is known for its ability to interact with biological targets due to its electron-rich aromatic system.
- Pyrazolo[1,5-a]pyrazine Core : This heterocyclic structure contributes to the compound's binding affinity for various enzymes and receptors.
Comparative Analysis
To understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-fluorophenylacetamide | Acetamide with halogen substitutions | Simpler structure without heterocycles |
| Benzo[d][1,3]dioxole derivatives | Contains benzo[d][1,3]dioxole moiety | Varying substitutions leading to diverse activities |
| Pyrazolo[1,5-a]pyrazines | Core structure similar to target | May lack specific substituents affecting bioactivity |
Vergleich Mit ähnlichen Verbindungen
Key Insights and Implications
Core Heterocycle Impact : Pyrazolo[1,5-a]pyrazine derivatives are less common than pyrimidine analogs but offer unique electronic properties for target binding.
Substituent Effects :
- N-Isopropylacetamide : Balances lipophilicity and solubility, favoring pharmacokinetics.
- Benzodioxole : Consistent across analogs for metabolic stability.
Synthetic Efficiency : Copper catalysis (97–98% yields) and HATU-mediated coupling are promising for scalable synthesis .
Bioactivity Trends : Chlorine and methoxy groups enhance potency in related compounds, suggesting avenues for optimizing the target compound .
Vorbereitungsmethoden
Cyclization of 4-Chloropyrazolo[1,5-a]Pyrazines
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via nucleophilic aromatic substitution or cyclocondensation. Tsizorik et al. demonstrated that 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. For the target compound, analogous intermediates could be generated by substituting the chlorinated precursor with a benzo[d]dioxol-5-yl-bearing electrophile. The reaction proceeds via tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoate intermediates, which undergo elimination to yield the cyano-substituted core.
Pyrazoline-to-Pyrazine Conversion
Vera et al. developed a one-pot synthesis of pyrazolo[1,5-a]pyrazines starting from 2,2-dichlorovinylacetophenones. Sequential treatment with 2-hydroxyethylhydrazine, tosylation, azidation, and hydrogenation yields 3-aryl-5-dichloromethyl-2-pyrazolines, which cyclize in basic conditions (aqueous NaOH) to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. Oxidation of the tetrahydropyrazine moiety (e.g., with MnO₂) would yield the 4-oxo derivative required for the target compound.
Installation of the N-Isopropylacetamide Side Chain
Acylation of Isopropylamine
The N-isopropylacetamide group is efficiently introduced using Gupta et al.'s method: acetyl chloride reacts with isopropylamine in acetonitrile at 50°C for 6 minutes using hydroxyapatite-supported Cu₂O as a catalyst. This protocol achieves 92% yield and eliminates byproducts through heterogeneous catalysis. For the target compound, this moiety is attached via alkylation of the pyrazolo[1,5-a]pyrazine core’s nitrogen atom.
Alkylation of the Pyrazine Nitrogen
The 5(4H)-yl position of the pyrazolo[1,5-a]pyrazin-4-one core is alkylated with bromoacetyl chloride, followed by amidation with isopropylamine. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 2-hydroxyethyl-N-isopropylacetamide to the pyrazine nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Cu₂O/hydroxyapatite : Achieves 92% yield in acetamide formation.
- Pd(PPh₃)₄ : Optimal for Suzuki couplings (70–85% yield).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of benzo[d][1,3]dioxol-5-amine with pyrazolo[1,5-a]pyrazin-4-one precursors. Key steps include:
Coupling : Use of α-chloroacetamide intermediates (e.g., 2-chloro-N-isopropylacetamide) under inert conditions (argon/nitrogen) .
Cyclization : Catalyzed by bases like triethylamine in ethanol or DMF at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction yields improve with slow reagent addition, controlled pH (7–8), and microwave-assisted synthesis for reduced time .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : and NMR verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyrazinone carbonyl at δ 165–170 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 423.1421 for CHNO) .
X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Structure-Activity Relationship (SAR) Approach :
- Method : Compare analogs via in vitro assays (e.g., enzyme inhibition, cell viability) and computational docking (AutoDock Vina) .
Q. What strategies address poor aqueous solubility during formulation for in vivo studies?
- Formulation Techniques :
Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline (pH 6.5) to achieve 2.5 mg/mL solubility .
Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improve bioavailability by 3× in rodent models .
Prodrug Design : Phosphate ester derivatives increase solubility (e.g., 15 mM vs. 0.3 mM for parent compound) .
Q. How are conflicting data on target selectivity resolved (e.g., kinase vs. GPCR activity)?
- Experimental Design :
Biochemical Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCR arrays (e.g., β-arrestin recruitment assays) .
CRISPR Knockout Models : Validate target dependency in HEK293T cells with EGFR or 5-HT receptor knockouts .
Molecular Dynamics Simulations : Analyze binding pocket stability (GROMACS) to distinguish true targets from off-site interactions .
Methodological Notes
- Contradictions in Data : Discrepancies in IC values (e.g., 1.2 μM vs. 3.5 μM for kinase X) may arise from assay protocols (e.g., ATP concentration differences). Standardize using validated kits (e.g., ADP-Glo™ Kinase Assay) .
- Advanced Characterization : Utilize cryo-EM for target-complex visualization if crystallization fails .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
